N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)propanoylamino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-25-15-18(17-8-4-5-9-19(17)25)22(27)24-14-13-23-21(26)12-11-16-7-3-6-10-20(16)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
VFEHHLVYKHVRHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Scaffold: The indole scaffold can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent, such as EDCI or DCC, under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Acyl Group Variations
The target compound’s propanoyl group distinguishes it from analogues with benzoyl or substituted benzoyl moieties. For example:
- 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide () replaces the propanoyl with a 3,4,5-trimethoxybenzoyl group. This substitution increases molecular weight (411.45 g/mol vs.
- MDMB-CHMICA () features a cyclohexylmethylindole carboxamide, which confers high cannabinoid receptor affinity. The target compound’s 2-methoxyphenylpropanoyl group may reduce receptor binding compared to MDMB-CHMICA’s bulky cyclohexylmethyl substituent .
Substituent Position and Chain Length
- compounds (e.g., entries 15–17) highlight the impact of alkoxy chain length (methoxy, ethoxy, propoxy) on phenyl groups.
- N-(3-hydroxypropyl)-indole-3-carboxamide () replaces the ethylamino-propanoyl group with a hydroxypropyl chain, significantly increasing hydrophilicity and reducing membrane permeability compared to the target compound .
Pharmacological and Toxicological Profiles
While direct data are lacking, structural parallels to psychoactive carboxamides (e.g., MDMB-CHMICA) suggest the target compound may interact with central nervous system receptors. However, the 2-methoxyphenylpropanoyl group could moderate potency compared to trimethoxybenzoyl or cyclohexylmethyl derivatives due to reduced lipophilicity or receptor fit .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Table 2: Functional Group Impact
Research Findings and Implications
Synthetic Routes: The target compound likely employs amide coupling reagents like HBTU, as seen in , to link the indole-3-carboxamide and propanoyl moieties .
Substituent Effects : The 2-methoxy group’s ortho position may reduce metabolic oxidation compared to para-substituted analogues, prolonging half-life .
Biological Activity
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents an overview of the compound's structure, synthesis, biological activity, and relevant research findings.
Compound Structure and Properties
The compound features an indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The incorporation of various functional groups, including an amide and a propanoyl moiety, enhances its lipophilicity and pharmacokinetic properties. The methoxyphenyl group is particularly significant as it may influence the compound's interactions with biological targets and enhance selectivity.
Synthesis
The synthesis of this compound can be achieved through several synthetic routes. These methods require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Research has shown that related indole derivatives possess antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
- Antimicrobial Properties : The indole core is known for its antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus, including MRSA strains, with low minimum inhibitory concentrations (MIC) .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with specific biological targets. For instance, some indole derivatives inhibit enzymes such as angiotensin-converting enzyme 2 (ACE2), which plays a critical role in cardiovascular function and disease.
Comparative Analysis with Related Compounds
The table below summarizes some related compounds and their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1-Methylindole-3-carboxylic acid | Indole core with carboxylic acid | Potential anti-inflammatory effects |
| N-(1-amino-3-methylbutan-2-yl)-indazole | Indazole structure with amine | Cannabinoid receptor modulation |
| N-Arylsulfonyl-Indole derivatives | Indole core with sulfonyl groups | Potent enzyme inhibitors |
This compound stands out due to its specific combination of functional groups, which may enhance selectivity and potency against particular biological targets.
Case Studies and Research Findings
- Anticancer Activity : In a study examining various indole derivatives, compounds similar to this compound were tested for their ability to inhibit the growth of A549 cells. Results indicated significant antiproliferative activity, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of indole derivatives revealed that certain compounds exhibited MIC values below 1 µg/mL against MRSA strains, highlighting their potential as effective antimicrobial agents .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the methoxyphenyl and indole moieties. For instance, (E)-3-(2-methoxyphenyl)acrylamide derivatives show characteristic aromatic proton signals at δ 6.8–7.5 ppm and methoxy singlet at δ ~3.8 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and verifies molecular weight. Impurity profiling (e.g., residual solvents or byproducts) can follow USP guidelines, with detection limits set at 0.1% .
How can researchers identify and validate molecular targets for this compound in inflammatory or metabolic pathways?
Advanced
Target identification involves:
- In silico Docking : Screen against kinase or protease libraries (e.g., PDB structures) to prioritize candidates like COX-2 or MAPK .
- Cellular Assays : Use luciferase-based reporter systems (e.g., NF-κB inhibition) or ELISA to quantify cytokine suppression (e.g., TNF-α, IL-6). For lipid-lowering effects, hyperlipidemic rat models demonstrate dose-dependent reductions in serum triglycerides .
- Competitive Binding Studies : Radiolabeled ligands (e.g., [3H]-SP for NK1 receptors) assess displacement efficacy, with Ki values calculated via Cheng-Prusoff equations .
What strategies are effective for structure-activity relationship (SAR) studies to optimize potency and selectivity?
Q. Advanced
- Core Modifications : Replace the methoxyphenyl group with halogenated or nitro-substituted aryl rings to enhance binding to hydrophobic pockets .
- Side Chain Engineering : Introduce photoactivatable groups (e.g., benzophenone) for covalent target engagement studies, as seen in indole-2-carboxamide derivatives .
- Bioisosteric Replacement : Substitute the indole scaffold with pyrazole or pyridine to mitigate off-target effects .
What in vivo models are suitable for evaluating pharmacokinetics and efficacy of this compound?
Q. Advanced
- Rodent Models : Hyperlipidemic Wistar rats (high-fat diet-induced) for metabolic studies, with plasma collected at 0, 2, 6, and 24h post-administration for LC-MS/MS analysis of bioavailability .
- Tissue Distribution : Radiolabel the compound with 14C and quantify accumulation in liver, kidney, and brain via scintillation counting .
- Dose Optimization : Conduct allometric scaling from murine ED50 values to predict human-equivalent doses, adjusting for metabolic clearance differences .
How should researchers address contradictory data between in vitro and in vivo studies?
Advanced
Contradictions may arise from:
- Metabolic Instability : Use liver microsomal assays (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation). Stabilize via deuteration or prodrug strategies .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .
- Assay Variability : Standardize cell culture conditions (e.g., serum-free media) and validate findings across multiple labs .
What methodologies are recommended for stability and degradation pathway analysis under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H2O2). Monitor degradation via UPLC-PDA and identify byproducts (e.g., hydrolyzed amide bonds) using MS/MS .
- pH Stability : Assess solubility and degradation in buffers (pH 1.2–7.4) simulating gastric and intestinal environments .
How can selectivity profiling against related receptors or enzymes be systematically conducted?
Q. Advanced
- Panel Screening : Test against 100+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panels) to calculate selectivity indices .
- Cryo-EM/Co-crystallization : Resolve binding modes with target proteins (e.g., NK1 receptors) to guide rational design of selective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
